4-(Difluoromethyl)-2-ethylbenzoic acid
Description
Significance of Carboxylic Acid Functional Groups in Organic Synthesis and Medicinal Chemistry
The carboxylic acid group (-COOH) is a highly versatile functional group in organic chemistry. googleapis.com Its acidity and ability to participate in hydrogen bonding make it a key player in molecular interactions. researchgate.net In organic synthesis, carboxylic acids serve as readily available starting materials for a wide range of transformations, allowing for their conversion into esters, amides, acid halides, and anhydrides. googleapis.comglobalresearchonline.net This reactivity is fundamental to the construction of more complex molecules. nih.gov
In the realm of medicinal chemistry, the carboxylic acid moiety is a common feature in many pharmaceutical agents. researchgate.netnih.gov It can enhance the water solubility of a drug molecule, which is often a crucial factor for its bioavailability. hmdb.ca Furthermore, the carboxyl group can act as a key binding motif, interacting with biological targets such as enzymes and receptors through hydrogen bonds and ionic interactions. nih.gov The presence of a carboxylic acid can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Strategic Introduction of Alkyl Substituents on Aromatic Cores
The incorporation of alkyl groups, such as the ethyl group (-CH2CH3), onto an aromatic ring is a common strategy in drug design and materials science. taiyo-fc.co.jp Alkyl groups are generally considered to be electron-donating through an inductive effect, which can influence the reactivity of the aromatic ring in certain chemical reactions. preprints.org
From a medicinal chemistry perspective, the addition of alkyl substituents can have a profound impact on a molecule's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. taiyo-fc.co.jp By increasing lipophilicity, an alkyl group can enhance a drug's ability to cross cell membranes and reach its target. taiyo-fc.co.jp The size and shape of the alkyl group can also play a crucial role in determining how a molecule fits into the binding pocket of a protein, thereby affecting its potency and selectivity. chemicalbook.com
The Role of Fluorine and Fluorinated Moieties in Modulating Chemical and Biological Properties
The introduction of fluorine atoms or fluorine-containing groups, such as the difluoromethyl group (-CHF2), has become a powerful tool in modern medicinal chemistry. globalscientificjournal.comguidechem.com Fluorine is the most electronegative element, and its presence can significantly alter the electronic properties of a molecule. globalscientificjournal.com The strong carbon-fluorine bond can also enhance the metabolic stability of a drug by blocking sites that are susceptible to enzymatic degradation. globalscientificjournal.comguidechem.com
Specifically, the difluoromethyl group can serve as a bioisostere for a hydroxyl or thiol group, meaning it can mimic the size and shape of these groups while offering different electronic and metabolic properties. The introduction of a difluoromethyl group can modulate the acidity (pKa) of nearby functional groups and improve a compound's membrane permeability. researchgate.net These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles. globalscientificjournal.comnih.gov
Overview of 4-(Difluoromethyl)-2-ethylbenzoic acid within Benzoic Acid Derivatives Research
This compound is a fascinating example of a polysubstituted benzoic acid that combines the features discussed above. Its structure, featuring a carboxylic acid, an ethyl group, and a difluoromethyl group, suggests a molecule with a unique combination of properties. While specific research on this exact compound is not extensively documented in publicly available literature, its chemical architecture allows for informed predictions about its potential characteristics and applications.
The presence of the carboxylic acid group provides a handle for synthetic modification and a potential point of interaction with biological targets. The ethyl group at the ortho position likely influences the conformation of the carboxylic acid group and adds to the molecule's lipophilicity. The difluoromethyl group at the para position is expected to significantly impact the electronic nature of the aromatic ring and enhance its metabolic stability. This strategic combination of substituents makes this compound a molecule of interest for researchers in fields such as medicinal chemistry and materials science, where the precise control of molecular properties is paramount.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)-2-ethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-6-5-7(9(11)12)3-4-8(6)10(13)14/h3-5,9H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKWFXRJTRXVTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functional Group Transformations of 4 Difluoromethyl 2 Ethylbenzoic Acid
Reactions of the Carboxyl Group: Esterification and Amidation
The carboxyl group is a primary site for reactions, readily undergoing esterification and amidation to produce a variety of derivatives.
Esterification: The conversion of 4-(Difluoromethyl)-2-ethylbenzoic acid to its corresponding esters can be achieved through several standard methods. researchgate.net One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions with the removal of water to drive the equilibrium towards the product. google.comgoogle.com For substrates sensitive to strong acids, milder conditions can be employed. For instance, diazoalkanes like diazomethane (B1218177) or difluorodiazomethane can react with carboxylic acids to form esters under neutral conditions. researchgate.netresearchgate.net Another approach involves activating the carboxylic acid, for example, by converting it to an acyl chloride, which then reacts readily with an alcohol.
Amidation: The formation of amides from this compound is a crucial transformation for introducing nitrogen-containing functionalities. This can be accomplished by reacting the carboxylic acid with an amine. ibs.re.kr Due to the lower nucleophilicity of amines compared to alcohols, the direct reaction requires high temperatures and is often inefficient. Therefore, coupling agents are commonly used to facilitate the reaction. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, enabling it to react with the amine under mild conditions. lookchemmall.com Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with the amine to form the amide. researchgate.net Titanium-based catalysts, such as titanium tetrafluoride (TiF4), have also been shown to effectively catalyze the direct amidation of carboxylic acids. researchgate.net
Table 1: Representative Conditions for Esterification and Amidation
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (cat.), Reflux | Ethyl Ester |
| (Difluoroiodo)benzene, N-tert-Butyldimethylsilylhydrazone | Ester | |
| TiCl₄ (cat.), Toluene (B28343), 110°C | Ester | |
| Amidation | Amine, DCC or EDC, CH₂Cl₂, Room Temp. | Amide |
Transformations Involving the Difluoromethyl Group
The difluoromethyl (CF₂H) group, while generally stable, can undergo specific transformations, offering pathways to other valuable functional groups. The C-F bonds are strong, but their reactivity can be harnessed under certain conditions. tcichemicals.comresearchgate.net The weakly acidic proton of the CF₂H group can also be a site of reactivity.
Recent advancements in fluorine chemistry have enabled selective transformations of related trifluoromethyl groups, and these principles can be extended to difluoromethyl groups. For example, C-F bond cleavage can be achieved to form new C-C, C-S, or C-N bonds. researchgate.net Photocatalytic methods have also emerged for the late-stage difluoromethylation of organic molecules, indicating the potential for radical-based reactions at the difluoromethyl site. mdpi.comresearchgate.net These reactions often involve the generation of a difluoromethyl radical, which can then participate in various coupling reactions. rsc.orgnih.gov
Reactions at the Aromatic Ring: Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr)
The benzene (B151609) ring of this compound is substituted with three groups that influence its reactivity towards substitution reactions. leah4sci.comyoutube.com
Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile replaces a hydrogen atom on the aromatic ring. uci.edulibretexts.org The directing effects of the existing substituents determine the position of the incoming electrophile.
-COOH (Carboxyl group): Deactivating and meta-directing.
-CH₂CH₃ (Ethyl group): Activating and ortho, para-directing.
-CF₂H (Difluoromethyl group): Deactivating and meta-directing due to its electron-withdrawing nature.
The interplay of these directing effects will govern the regioselectivity of EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orgresearchgate.net The activating ethyl group directs incoming electrophiles to the positions ortho and para to it (positions 3 and 6). The deactivating carboxyl and difluoromethyl groups direct to the positions meta to them. The position most activated by the ethyl group and least deactivated by the others will be the most likely site of substitution.
Nucleophilic Aromatic Substitution (SNAr): SNAr involves the replacement of a leaving group on the aromatic ring by a nucleophile. nih.gov This reaction is generally favored on electron-poor aromatic rings, typically those bearing strongly electron-withdrawing groups like nitro groups. nih.gov The aromatic ring of this compound is not highly activated towards SNAr under normal conditions. For SNAr to occur, a good leaving group (like a halogen) would need to be present on the ring, and the reaction would likely require harsh conditions or the presence of a strong electron-withdrawing activating group.
Table 2: Directing Effects of Substituents on the Aromatic Ring for EAS
| Substituent | Position | Electronic Effect | Reactivity | Directing Effect |
|---|---|---|---|---|
| -CH₂CH₃ | 2 | Electron-donating | Activating | ortho, para |
| -COOH | 1 | Electron-withdrawing | Deactivating | meta |
| -CF₂H | 4 | Electron-withdrawing | Deactivating | meta |
Stereoselective Conversions and Chiral Resolution for Related Compounds
While this compound itself is achiral, it can be a precursor to chiral molecules. Stereoselective reactions can be performed on derivatives of this acid, or racemic mixtures of related chiral compounds can be resolved. wikipedia.org
For instance, if a reaction creates a new stereocenter in a molecule derived from this compound, the resulting enantiomers or diastereomers would need to be separated. Chiral resolution is a common method to separate enantiomers from a racemic mixture. wikipedia.org This often involves reacting the racemic acid with a chiral resolving agent (a chiral amine or alcohol) to form a pair of diastereomeric salts or esters. These diastereomers have different physical properties and can be separated by techniques like crystallization. nih.gov After separation, the resolving agent is removed to yield the pure enantiomers.
Asymmetric synthesis provides an alternative route to obtaining enantiomerically pure compounds, avoiding the need for resolution. This could involve using a chiral catalyst or a chiral auxiliary to control the stereochemical outcome of a reaction on a derivative of this compound.
Exploration of 4 Difluoromethyl 2 Ethylbenzoic Acid As a Scaffold in Advanced Chemical Systems
Utilisation as a Building Block in Complex Organic Molecule Synthesis
The structural features of 4-(Difluoromethyl)-2-ethylbenzoic acid make it a valuable starting material for the construction of more elaborate chemical entities. The carboxylic acid provides a reactive site for a multitude of classic organic transformations, while the substituted phenyl ring allows for the precise spatial orientation of functional groups, influencing the physicochemical properties and biological activity of the resulting molecules.
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are cornerstones of pharmaceutical science. The benzoic acid moiety is a well-established precursor for the synthesis of a wide array of heterocyclic systems. The carboxylic acid group of this compound can participate in condensation and cyclization reactions with various binucleophilic reagents to form rings. For instance, reaction with diamines can lead to the formation of benzimidazoles, while reaction with amino-phenols or amino-thiophenols can yield benzoxazoles and benzothiazoles, respectively. The ethyl and difluoromethyl substituents on the benzene (B151609) ring are carried through these synthetic routes, imparting specific properties such as increased lipophilicity and altered metabolic stability to the final heterocyclic product.
Macrocycles, large ring structures typically containing 12 or more atoms, are of significant interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. The synthesis of these complex structures often relies on building blocks with reactive functional groups that can participate in ring-closing reactions. Benzoic acid derivatives have been successfully employed in the solid-phase synthesis of macrocyclic libraries. For example, molecules like 4-(bromomethyl)benzoic acid have been used as capping agents or integral parts of the macrocyclic backbone. nih.gov By analogy, this compound could be integrated into a macrocyclic structure through the formation of an ester or amide bond between its carboxyl group and a hydroxyl or amine group on another part of the molecule, serving as a key component in the cyclization step.
Role in Prodrug Design and Linker Chemistry Research
A significant challenge in drug development is ensuring that a pharmacologically active molecule reaches its target in the body effectively. Prodrug design and linker chemistry are strategies used to overcome pharmacokinetic hurdles like poor solubility or premature metabolism. Prodrugs are inactive forms of a drug that are converted into the active form in vivo. nih.gov
The carboxylic acid group of this compound is an ideal "handle" for prodrug strategies. It can be converted into an ester or an amide, masking the polar carboxylic acid and increasing the molecule's ability to cross cell membranes. These ester or amide bonds can be designed to be cleaved by enzymes in the target tissue, releasing the active carboxylic acid-containing drug. researchgate.net
Furthermore, this scaffold is suitable for use in linker chemistry, which involves connecting a drug payload to a targeting moiety, such as an antibody in an antibody-drug conjugate (ADC). The benzoic acid portion can be part of a cleavable linker system, such as an acid-sensitive hydrazone linker, which remains stable in the bloodstream (pH 7.4) but releases the drug in the acidic environment of tumor cells or lysosomes. nih.govnih.gov The difluoromethyl and ethyl groups can help tune the solubility and stability of the entire linker-drug conjugate.
Derivatization for Probing Biological Interactions
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors for important biological targets, particularly in the realm of inflammation and cancer.
Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for producing prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever. nih.govrsc.org Inhibiting mPGES-1 is a promising therapeutic strategy that could offer the anti-inflammatory benefits of NSAIDs without their cardiovascular side effects. rsc.org
Table 1: Potency of Benzimidazole Derivatives as mPGES-1 Inhibitors This table is representative of data found in medicinal chemistry studies on mPGES-1 inhibitors derived from related scaffolds.
| Compound | Modification | mPGES-1 IC₅₀ (nM) |
| Derivative A | 2-(Difluoromethyl)benzoic acid precursor | 5.2 |
| Derivative B | 2-(Trifluoromethyl)benzoic acid precursor | 2.9 |
| Derivative C | 2-Chlorobenzoic acid precursor | 7.0 |
The prostaglandin E2 receptor 4 (EP4) is another critical target in pathways related to inflammation, pain, and cancer. nih.govmdpi.com Antagonists of the EP4 receptor can block the signaling of PGE2, making them valuable candidates for new therapies. The benzoic acid skeleton has been identified as a crucial pharmacophore for a significant number of potent and selective EP4 antagonists. mdpi.comacs.org
Medicinal chemistry campaigns have extensively explored substitutions on this benzoic acid scaffold to optimize drug properties. sci-hub.ru The introduction of fluorinated groups, such as trifluoromethyl, onto the benzene ring has been shown to result in superior antagonistic activity against the EP4 receptor. mdpi.com This strongly suggests that the difluoromethyl group in this compound would also be a favorable substitution for enhancing potency. The ethyl group at the 2-position can provide steric hindrance that orients the molecule correctly within the receptor's binding pocket, while the difluoromethyl group at the 4-position can modulate electronic properties and metabolic stability, leading to a more effective and durable drug candidate.
Table 2: Structure-Activity Relationship (SAR) Insights for Benzoic Acid-Based EP4 Antagonists This table illustrates general SAR principles observed in the development of EP4 antagonists based on the benzoic acid scaffold.
| Scaffold Position | Substituent Type | General Effect on Potency |
| 4-position (para) | Electron-withdrawing (e.g., -CF₃, -CHF₂) | Often increases potency |
| 2-position (ortho) | Small alkyl (e.g., -CH₃, -CH₂CH₃) | Can improve selectivity and pharmacokinetic profile |
| Carboxylic Acid | Essential | Key binding interaction with the receptor |
Spectroscopic Characterization Methodologies and Structural Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 4-(Difluoromethyl)-2-ethylbenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides an unambiguous assignment of its atomic framework.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different proton environments and their connectivity. The aromatic region is expected to show three distinct signals corresponding to the protons at positions 3, 5, and 6 of the benzene (B151609) ring. The ethyl group at the C2 position will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of coupling to each other. The difluoromethyl (-CHF₂) group's proton will appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms. The acidic proton of the carboxylic acid group will typically be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Ten distinct signals are expected for the ten carbon atoms of this compound. The carbonyl carbon of the carboxylic acid will appear at the most downfield region. The six aromatic carbons will have distinct chemical shifts, with those bonded to fluorine showing characteristic coupling (¹JCF, ²JCF). The difluoromethyl carbon will appear as a triplet due to one-bond coupling to the two fluorine atoms. The ethyl group will show two separate signals for its methylene and methyl carbons.
¹⁹F NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for analyzing fluorinated compounds. The spectrum of this compound is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal will appear as a doublet in the proton-coupled spectrum due to coupling with the single proton of the -CHF₂ group.
The following tables summarize the predicted NMR data based on established principles and data from analogous structures.
Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~11.0 - 12.0 | broad s | - | -COOH |
| ~7.9 - 8.1 | d | ~8.0 | Ar-H (H6) |
| ~7.5 - 7.7 | d | ~8.0 | Ar-H (H5) |
| ~7.4 - 7.6 | s | - | Ar-H (H3) |
| 6.65 | t | JHF ≈ 56.0 | -CHF₂ |
| 3.05 | q | JHH ≈ 7.6 | -CH₂CH₃ |
Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupling) | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~172.0 | s | - | -COOH |
| ~145.0 | s | - | Ar-C (C2) |
| ~135.0 | t | JCF ≈ 25.0 | Ar-C (C4) |
| ~132.0 | s | - | Ar-C (C6) |
| ~131.0 | s | - | Ar-C (C1) |
| ~128.0 | d | JCF ≈ 5.0 | Ar-C (C5) |
| ~125.0 | d | JCF ≈ 5.0 | Ar-C (C3) |
| ~115.0 | t | JCF ≈ 240.0 | -CHF₂ |
| ~26.0 | s | - | -CH₂CH₃ |
Predicted ¹⁹F NMR Data for this compound Solvent: CDCl₃, Frequency: 376 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationrsc.org
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (molecular formula C₁₀H₁₀F₂O₂), the theoretical exact mass can be calculated. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The experimentally determined mass is then compared to the theoretical value; a match within a few parts per million (ppm) confirms the molecular formula.
Molecular Formula: C₁₀H₁₀F₂O₂
Calculated Exact Mass: 200.0649
Expected HRMS (ESI+) m/z: 201.0727 ([C₁₀H₁₁F₂O₂]⁺)
Expected HRMS (ESI-) m/z: 199.0570 ([C₁₀H₉F₂O₂]⁻)
Analysis of the fragmentation pattern can further support the proposed structure. Common fragmentation pathways for benzoic acids include the loss of water (H₂O), the carboxyl group (-COOH), and in this case, cleavage of the ethyl and difluoromethyl substituents.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. ias.ac.in These methods are complementary and provide a detailed fingerprint of the compound's vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key absorptions for this compound include a very broad O-H stretching band for the carboxylic acid, a sharp and intense C=O stretching band, C-H stretching bands for the aromatic and aliphatic groups, C=C stretching bands for the aromatic ring, and strong C-F stretching bands for the difluoromethyl group.
Raman Spectroscopy: Raman spectroscopy provides information on molecular vibrations by analyzing the inelastic scattering of monochromatic light. nih.gov For this molecule, strong Raman signals are expected for the symmetric vibrations of the aromatic ring and the C=O bond, which are often weak in the IR spectrum.
Key Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| 3300 - 2500 | O-H stretch (carboxylic acid dimer) | IR |
| 3100 - 3000 | C-H stretch (aromatic) | IR, Raman |
| 2980 - 2850 | C-H stretch (aliphatic) | IR, Raman |
| ~1700 | C=O stretch (carboxylic acid dimer) | IR, Raman |
| 1610, 1580 | C=C stretch (aromatic ring) | IR, Raman |
| ~1420 | O-H bend (in-plane) | IR |
| ~1300 | C-O stretch | IR |
| 1150 - 1050 | C-F stretch | IR |
X-ray Diffraction Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions. For benzoic acid derivatives, a common and highly stable structural motif is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. researchgate.net It is highly probable that this compound would crystallize in this dimeric form. X-ray analysis would confirm this arrangement and reveal details about the crystal packing, including any potential π-π stacking or other non-covalent interactions influenced by the ethyl and difluoromethyl substituents.
Chromatographic Techniques for Purity Assessment and Separation (e.g., UPLC)rsc.org
Chromatographic methods are essential for assessing the purity of a chemical compound and for its separation from reaction byproducts or starting materials. Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution technique well-suited for this purpose. acs.org A typical UPLC method for analyzing this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an acidified water/acetonitrile gradient. Detection is commonly performed using a UV-Vis detector set to a wavelength where the aromatic ring strongly absorbs (typically around 254 nm). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks. The high efficiency of UPLC allows for the separation of closely related impurities, providing a highly accurate assessment of purity.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-(Difluoromethyl)-2-ethylbenzoic acid and its derivatives. These calculations provide a detailed understanding of the molecule's geometry, electron distribution, and orbital energies.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For instance, in studies of similar benzoic acid derivatives, DFT calculations have been used to determine these orbital energies and predict how structural modifications would influence the molecule's reactivity. nih.gov
Another important aspect is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is invaluable for predicting how a molecule will interact with biological targets, such as proteins and enzymes. For example, the MEP of a benzoic acid derivative can reveal the most likely sites for hydrogen bonding and other non-covalent interactions.
Table 1: Illustrative Quantum Chemical Parameters for a Hypothetical this compound Derivative
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations.
Molecular Docking Simulations for Ligand-Target Interactions of Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein receptor. d-nb.info This method is crucial for designing derivatives of this compound that can effectively interact with a biological target of interest.
The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. A lower docking score generally indicates a more stable and favorable interaction. These simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. researchgate.net
For example, a study on 4-difluoromethyl pyrazole (B372694) derivatives used molecular docking to investigate their binding mechanisms with the cyclooxygenase enzyme. researchgate.net The results highlighted the importance of hydrogen bonds and hydrophobic interactions for strong binding. Similarly, for derivatives of this compound, docking studies could identify crucial modifications to the parent structure that enhance binding to a specific therapeutic target.
Table 2: Example Molecular Docking Results for a this compound Derivative with a Target Protein
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Derivative A | -8.5 | Arg120, Tyr355, Ser353 | 2 |
| Derivative B | -7.9 | Arg120, Phe381 | 1 |
| Derivative C | -9.2 | Arg120, Tyr355, Gln192 | 3 |
Note: This table presents hypothetical data to exemplify the output of molecular docking simulations.
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics of Derivatives
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand and the dynamics of its interaction with the target protein.
These simulations can assess the stability of the ligand-protein complex by calculating parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. A stable complex will typically show minimal fluctuations in these values over the simulation period.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters for Derivative Design
For a molecule to be a successful drug, it must possess favorable ADME properties. Computational methods are widely used to predict these properties early in the drug design process, helping to avoid costly failures in later stages. Various in silico models can estimate parameters such as oral bioavailability, blood-brain barrier penetration, and metabolic stability. nih.govnih.gov
For derivatives of this compound, these predictive models can guide the selection of substituents that improve pharmacokinetic profiles. For instance, Lipinski's rule of five is a commonly used guideline to assess the druglikeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net
Table 3: Predicted ADME Properties for a Hypothetical this compound Derivative
| ADME Property | Predicted Value | Acceptable Range |
| Molecular Weight | < 500 g/mol | < 500 |
| LogP | 2.8 | -0.4 to 5.6 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 2 | < 10 |
| Human Intestinal Absorption | High | High |
Note: The values in this table are for illustrative purposes and represent typical outputs from ADME prediction software.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are most influential for activity, QSAR models can predict the activity of new, unsynthesized derivatives. nih.gov
The development of a QSAR model typically involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds with known biological activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.
For derivatives of this compound, a robust QSAR model could be a powerful tool for guiding the design of more potent compounds. By understanding the key structural requirements for activity, chemists can focus their synthetic efforts on molecules that are most likely to exhibit the desired biological effect.
Future Research Trajectories and Interdisciplinary Perspectives
Development of Novel Synthetic Pathways with Enhanced Sustainability
The future of synthesizing 4-(Difluoromethyl)-2-ethylbenzoic acid and related molecules is intrinsically linked to the principles of green chemistry. Current research trends focus on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents.
One promising avenue is the use of fluoroform (CHF3) as an ideal, atom-efficient reagent for difluoromethylation, although its low reactivity presents a challenge. rsc.org The development of continuous flow protocols can help manage the challenges associated with using gaseous reagents like fluoroform, offering a more sustainable and scalable approach to the synthesis of α-difluoromethyl-amino acids and potentially other difluoromethylated compounds. rsc.org Another sustainable strategy involves one-pot, two-step methods for the O-difluoromethylation of benzoic acid derivatives using reagents like TMSCF2Br in aqueous systems under ambient conditions, which reduces the need for intermediate purification steps and minimizes solvent waste. chemrevlett.com
Future synthetic strategies are expected to focus on:
Direct C-H Difluoromethylation: Improving the efficiency and selectivity of direct C-H functionalization on the benzene (B151609) ring would eliminate the need for pre-functionalized starting materials, thus shortening synthetic sequences.
Flow Chemistry: Expanding the use of microreactor and continuous flow technologies can enhance reaction control, improve safety, and facilitate scalability for industrial production. rsc.org
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could offer high selectivity under mild conditions, representing a significant advancement in sustainable chemical manufacturing.
| Parameter | Conventional Methods | Emerging Sustainable Methods |
|---|---|---|
| Reagents | Often require multi-step preparation; may involve hazardous materials. | Utilize atom-economical reagents (e.g., Fluoroform), commercially available precursors. rsc.orgchemrevlett.com |
| Process | Batch processing, often with harsh conditions and multiple purification steps. | Continuous flow, one-pot procedures, ambient temperatures. rsc.orgchemrevlett.com |
| Environmental Impact | Higher energy consumption and solvent waste. | Reduced waste, improved energy efficiency, use of aqueous systems. chemrevlett.com |
Exploration of New Catalytic Transformations
Catalysis is central to unlocking the full synthetic potential of this compound. Future research will likely focus on discovering new catalysts that can selectively functionalize the molecule at different positions, enabling the creation of diverse derivatives.
Photoredox catalysis has emerged as a powerful tool for C-H difluoromethylation of arenes and heteroarenes under mild conditions. nih.gov This method often uses bench-stable reagents and proceeds at room temperature, offering high functional group tolerance. nih.gov Ruthenium-catalyzed meta-selective C-H difluoromethylation has also been developed, allowing for the precise installation of the difluoromethyl group on various arenes. rsc.orgmdpi.com Additionally, palladium-catalyzed reactions of arylboronic acids with reagents like bromodifluoroacetate provide an efficient route to difluoromethylated arenes under mild conditions. acs.org The use of copper-catalyzed reactions further expands the toolkit for difluoroalkylation. mdpi.com
Key areas for future catalytic research include:
Site-Selective Functionalization: Developing catalysts that can selectively target the C-H bonds at other positions on the aromatic ring, or even the ethyl group, would allow for precise molecular editing.
Decarbonylative Coupling: Exploring catalytic methods to use the carboxylic acid group as a handle for cross-coupling reactions could enable its replacement with other functional groups. acs.org
Asymmetric Catalysis: For derivatives with chiral centers, the development of asymmetric catalysts would be crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
| Catalytic System | Key Features | Potential Application for this compound |
|---|---|---|
| Photoredox Catalysis (e.g., Ru(bpy)₃²⁺) | Mild conditions (room temp, visible light), high functional group tolerance. nih.govalfa-chemistry.com | Further functionalization of the aromatic ring or synthesis of precursors. |
| Ruthenium Catalysis | Enables meta-selective C-H difluoromethylation. rsc.orgmdpi.com | Synthesis of isomers or poly-functionalized derivatives. |
| Palladium Catalysis | Efficient cross-coupling of aryl boronic acids; broad substrate scope. acs.org | Alternative synthetic route to the core structure. |
| Copper Catalysis | Versatile for various difluoroalkylation reactions. mdpi.com | Synthesis of derivatives through coupling reactions. |
Application in Materials Science and Polymer Chemistry
The unique properties conferred by the difluoromethyl group, such as increased thermal stability and low surface energy, make this compound an intriguing building block for new materials. rsc.org Fluoropolymers are known for their exceptional chemical inertness and thermal resistance. rsc.orgresearchgate.net
The incorporation of fluorinated monomers, such as α-(difluoromethyl)styrene, into polymers can significantly alter their properties. rsc.orgresearchgate.net While some perfluorinated materials have processing challenges like poor solubility, creating copolymers with hydrocarbon monomers can enhance processability and introduce desirable characteristics like hydrophobicity and improved thermal resistance. rsc.org The benzoic acid moiety of this compound could serve as a functional handle for polymerization, for instance, in the formation of polyesters or polyamides. The combination of the rigid aromatic ring, the flexible ethyl group, and the polar difluoromethyl group could lead to polymers with tailored mechanical, thermal, and surface properties.
Future research in this area could explore:
Fluorinated Polyesters and Polyamides: Using the carboxylic acid group to synthesize high-performance polymers for applications requiring thermal stability and chemical resistance.
Surface Coatings: Incorporating the compound into polymer formulations to create hydrophobic or oleophobic surfaces for protective coatings.
Liquid Crystals: Investigating the potential of its derivatives to form liquid crystalline phases, driven by the molecule's rigid core and anisotropic shape.
Expanding the Scope of Biological Applications through Scaffold Modification
The difluoromethyl group is of significant interest in medicinal chemistry as it can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially improving a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.comalfa-chemistry.comacs.org The benzoic acid scaffold itself is present in numerous biologically active compounds, including anti-inflammatory and anticancer agents. researchgate.netpreprints.org
Strategic modification of the this compound scaffold is a key strategy for drug discovery. longdom.org This "scaffold hopping" or modification approach can lead to the generation of diverse compound libraries to identify new lead compounds. longdom.orgmdpi.com For example, converting the carboxylic acid to amides, esters, or other functional groups can dramatically alter the compound's physicochemical properties and biological activity. nih.gov Similarly, altering the substitution pattern on the aromatic ring could lead to enhanced potency or selectivity for a particular biological target.
Future directions for research include:
Anticancer Agents: Many benzoic acid derivatives have been investigated as potential anticancer agents. researchgate.netpreprints.org Derivatives of the title compound could be designed and synthesized to target specific pathways involved in cancer progression.
Enzyme Inhibitors: The difluoromethyl group can participate in hydrogen bonding, making it a valuable functional group for designing enzyme inhibitors. mdpi.com Derivatives could be explored as inhibitors for targets such as kinases or proteases.
Antimicrobial Agents: The 4-aminobenzoic acid scaffold is a known pharmacophore in antimicrobial drugs. mdpi.com Modifications of the this compound structure could lead to the discovery of novel antibacterial or antifungal agents.
Advancements in High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
To efficiently explore the vast chemical space and unlock the therapeutic potential of the this compound scaffold, modern drug discovery tools are essential. Combinatorial chemistry allows for the systematic and rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov Starting from the core structure, different chemical building blocks can be attached to generate a library of thousands of distinct derivatives.
Once a library is synthesized, high-throughput screening (HTS) can be employed to rapidly test all the compounds for a specific biological activity. nih.gov HTS platforms automate the process of testing compounds against biological targets, allowing for the screening of hundreds of thousands of compounds in a short period. nih.govku.edu This combination of combinatorial synthesis and HTS accelerates the identification of "hits"—compounds that show promising activity and can be further optimized into lead compounds for drug development. longdom.orgnih.gov
Future work in this domain would involve:
Library Synthesis: Designing and synthesizing a focused library of amides, esters, and other analogues of this compound.
Phenotypic Screening: Utilizing HTS to screen this library against various cell lines (e.g., cancer cells) or microorganisms to identify compounds with desired phenotypic effects, such as inhibiting cell growth. nih.govselleckchem.com
Target-Based Screening: Screening the library against specific, purified enzymes or receptors to identify molecules that modulate the function of a known disease-related target. apexbt.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Difluoromethyl)-2-ethylbenzoic acid, and what challenges arise due to the difluoromethyl and ethyl substituents?
- Methodology : Synthesis typically involves introducing the difluoromethyl group via fluorinating agents (e.g., DAST or Deoxo-Fluor) to a pre-functionalized benzoic acid precursor. The ethyl group may be introduced through alkylation or cross-coupling reactions. Key challenges include:
- Steric hindrance : The ethyl group at the 2-position can reduce reactivity in electrophilic substitution or coupling reactions.
- Regioselectivity : Competing reactions may occur due to the electron-withdrawing nature of the difluoromethyl group, requiring careful optimization of reaction conditions (e.g., temperature, catalysts) .
- Purification : Separation of regioisomers or byproducts may necessitate advanced chromatographic techniques (e.g., preparative HPLC) .
Q. How can researchers confirm the identity and purity of this compound using analytical techniques?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : NMR is critical for verifying the difluoromethyl group’s presence and position. NMR can resolve ethyl group protons (δ ~1.2–1.5 ppm for CH, δ ~2.5–3.0 ppm for CH) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- HPLC/LC-MS : Assesses purity (>95% typical for research-grade material) and detects trace impurities .
Q. How does the difluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?
- Methodology :
- Lipophilicity : The difluoromethyl group increases logP compared to hydroxyl or methyl substituents, enhancing membrane permeability (measured via shake-flask or chromatographic methods) .
- Acidity : The electron-withdrawing effect of fluorine lowers the pK of the benzoic acid moiety, affecting solubility and reactivity in buffered systems (determined via potentiometric titration) .
Advanced Research Questions
Q. What role does the difluoromethyl group play in modulating interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking Studies : Computational modeling (e.g., AutoDock) reveals how the difluoromethyl group’s electronegativity and size influence binding affinity. Compare with non-fluorinated analogs to isolate fluorine-specific effects .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of target binding to assess hydrophobic vs. electronic contributions .
Q. How do steric and electronic factors of the ethyl and difluoromethyl groups affect regioselectivity in further derivatization (e.g., amidation or esterification)?
- Methodology :
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, catalysts) to identify dominant pathways.
- DFT Calculations : Predict regioselectivity by modeling transition states of possible intermediates .
- Example : The ethyl group’s steric bulk may direct electrophilic attack to the 5-position of the benzene ring, while the difluoromethyl group’s electron-withdrawing effect deactivates the 4-position.
Q. Are there contradictory findings in the literature regarding the biological activity of structurally similar difluoromethyl-substituted benzoic acids, and how can these be resolved?
- Methodology :
- Meta-Analysis : Compare IC values across studies, controlling for assay conditions (e.g., pH, cell lines).
- Proteomic Profiling : Identify off-target interactions that may explain variability in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
